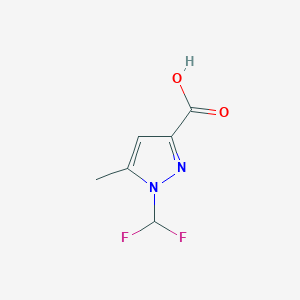
4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid
Übersicht
Beschreibung
“4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid” is a complex organic compound. It contains an indene ring, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . The compound also contains a butanoic acid group, which is a four-carbon carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound would include an indene ring attached to a butanoic acid group. The indene ring is a fused ring system, consisting of a benzene ring and a cyclopentene . The butanoic acid group contains a four-carbon chain ending in a carboxylic acid group .Wissenschaftliche Forschungsanwendungen
Phenolic Compounds and Derivatives
- Chlorogenic Acid (CGA) : CGA is a phenolic compound with various biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. Its role in modulating lipid metabolism and glucose in metabolic disorders has been highlighted, suggesting potential applications in treating diseases such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Further research on CGA could optimize its biological and pharmacological effects, potentially leading to its use as a natural food additive (Naveed et al., 2018).
Dicarboxylic Acids and Related Compounds
- Dicarboxylic Acids in Atmospheric Aerosols : A review of dicarboxylic acids, such as oxalic, malonic, and succinic acids in atmospheric aerosols, discusses their molecular distributions, sources, and formation pathways. The study highlights the significance of oxalic acid, formed via atmospheric oxidation, in various environmental contexts. Understanding these compounds' behavior in the atmosphere can inform environmental and atmospheric sciences (Kawamura & Bikkina, 2016).
Acetylenic Compounds
- 5-Decynedioic Acid : Identified as an acetylenic dicarboxylic acid in human urine, 5-decynedioic acid and its isomeric forms, such as 4-decynedioic acid, have been studied for their presence and quantification in biological samples. The investigation of such unique acetylenic structures contributes to understanding metabolic pathways and potential biomarkers (Lindstedt & Steen, 1975).
Zukünftige Richtungen
The future directions for research on “4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid” could include further exploration of its synthesis, properties, and potential applications. Given the biological activity of related compounds, it may also be of interest to explore its potential uses in medical or pharmaceutical applications .
Eigenschaften
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12(6-7-13(15)16)11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLLWOTWTNVNOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363204 | |
| Record name | 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75382-32-0 | |
| Record name | 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Thieno[3,4-c]furan-1,3(4H,6H)-dione](/img/structure/B3025415.png)

![6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine](/img/structure/B3025419.png)


![(8S,9R,10S,13S,14S,17S)-17-((S)-1-Hydroxyethyl)-10,13-dimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B3025425.png)





